Ethyl (r)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Description
Ethyl (R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate is a tyrosine-derived ethyl ester characterized by:
- Core structure: A propanoate backbone with an amino group at position 2 and a 3,4-dihydroxyphenyl (catechol) group at position 2.
- Stereochemistry: The (R)-configuration at the amino-bearing carbon, distinguishing it from (S)-isomers like L-DOPA derivatives.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m1/s1 |
InChI Key |
NULMGOSOSZBEQL-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate typically involves the esterification of 3,4-dihydroxyphenylalanine (DOPA) with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the use of protecting groups to shield the hydroxyl groups during the esterification process, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve energy efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Amides and esters.
Scientific Research Applications
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in neurotransmitter pathways and its potential neuroprotective effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases due to its antioxidant properties.
Industry: Utilized in the synthesis of polymers and other materials with specific functional properties
Mechanism of Action
The mechanism of action of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways:
Neurotransmitter Pathways: It can influence dopamine pathways by acting as a precursor or modulator.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing neuroprotective effects.
Comparison with Similar Compounds
Ethyl (R)-2-Amino-3-(3,4-Dihydroxyphenyl)Propanoate vs. Methyldopate
Methyldopate (Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, CAS 2544-09-4):
- Key differences: A methyl group at the α-carbon (adjacent to the amino group). (S)-configuration at the chiral center.
- Pharmacology: Used as an antihypertensive prodrug, metabolized to α-methyldopa, which inhibits norepinephrine synthesis .
- Physicochemical properties: Molecular formula: C₁₂H₁₇NO₄ Molecular weight: 239.3 g/mol .
| Parameter | Ethyl (R)-Target Compound | Methyldopate |
|---|---|---|
| Chirality | (R)-configuration | (2S)-configuration |
| Substituents | No α-methyl | α-methyl group |
| Molecular Weight | Not explicitly provided | 239.3 g/mol |
| Therapeutic Use | Undefined (probable prodrug) | Antihypertensive |
Ethyl (R)-Target Compound vs. Ethyl 2-Amino-3-(3,4-Dihydroxyphenyl)Propanoate Hydrochloride
Hydrochloride Salt (CAS 23234-41-5):
- Key differences: Protonated amino group (as HCl salt), enhancing water solubility. No stereochemical specification in the provided data .
- Physicochemical properties: Molecular formula: C₁₁H₁₆ClNO₄ Molecular weight: 261.70 g/mol .
Ethyl (R)-Target Compound vs. Ethyl Caffeate
Ethyl Caffeate (CAS 102-37-4):
Ethyl (R)-Target Compound vs. L-DOPA
L-DOPA ((2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, CAS 59-92-7):
Stereochemical Impact on Bioactivity
- The (R)- vs. (S)-configuration critically influences receptor binding. For example, L-DOPA’s (S)-form is bioactive, while (R)-isomers are typically inactive in dopamine synthesis .
- Methyldopate’s (2S)-configuration and α-methyl group enhance its stability and antihypertensive efficacy compared to non-methylated analogs .
Prodrug Potential of Ethyl Esters
- Esterification (e.g., ethyl or methyl esters) is a common strategy to improve blood-brain barrier penetration. Methyldopate’s ethyl ester facilitates its conversion to active α-methyldopa in vivo .
- The target compound’s ethyl ester may similarly enhance bioavailability, though its metabolic pathway remains uncharacterized in the provided evidence.
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